

An In-Depth Technical Guide to Bilastine-d4: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Bilastine-d4*

Cat. No.: *B15613883*

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Abstract

Bilastine-d4 is the deuterated analog of Bilastine, a second-generation H1 histamine receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **Bilastine-d4**. It details its critical application as an internal standard in bioanalytical methods for the accurate quantification of Bilastine in pharmacokinetic and other clinical studies. Detailed experimental protocols for bioanalysis and a proposed synthetic pathway are presented, alongside a depiction of the histamine H1 receptor signaling pathway, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Bilastine is a non-sedating, long-acting antihistamine with high selectivity for the histamine H1 receptor.[1] It is widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[2] **Bilastine-d4**, a stable isotope-labeled version of Bilastine, serves as an invaluable tool in modern pharmaceutical analysis. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision of Bilastine quantification in biological matrices.[2] The near-identical physicochemical properties of **Bilastine-d4** to its parent compound, but with a distinct mass, allow it to effectively compensate for variations during sample preparation and analysis.

Chemical Structure and Properties

The chemical structure of **Bilastine-d4** is identical to that of Bilastine, with the exception of four deuterium atoms on the ethoxyethyl group attached to the benzimidazole ring. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry-based assays.

Chemical Name: 2-(4-(2-(4-(1-(2-ethoxyethyl-1,1,2,2-d4)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Bilastine-d4**. The properties of the non-deuterated parent compound, Bilastine, are included for comparison, as isotopic labeling has a minimal effect on most physical properties.

Property	Bilastine-d4	Bilastine	Reference(s)
Molecular Formula	C ₂₈ H ₃₃ D ₄ N ₃ O ₃	C ₂₈ H ₃₇ N ₃ O ₃	[3]
Molecular Weight	467.65 g/mol	463.61 g/mol	[3]
CAS Number	2747918-37-0	202189-78-4	
Appearance	White to off-white solid powder	White, crystalline powder	[4],[5]
Melting Point	Not explicitly reported, expected to be similar to Bilastine	202-203 °C	[6],[7]
Solubility	Not explicitly reported, expected to be similar to Bilastine	Practically insoluble in water. Slightly soluble in ethanol and methanol. Soluble in DMSO.	[5],[8]
pKa	Not explicitly reported, expected to be similar to Bilastine	4.40 ± 0.10 (Predicted)	[6]

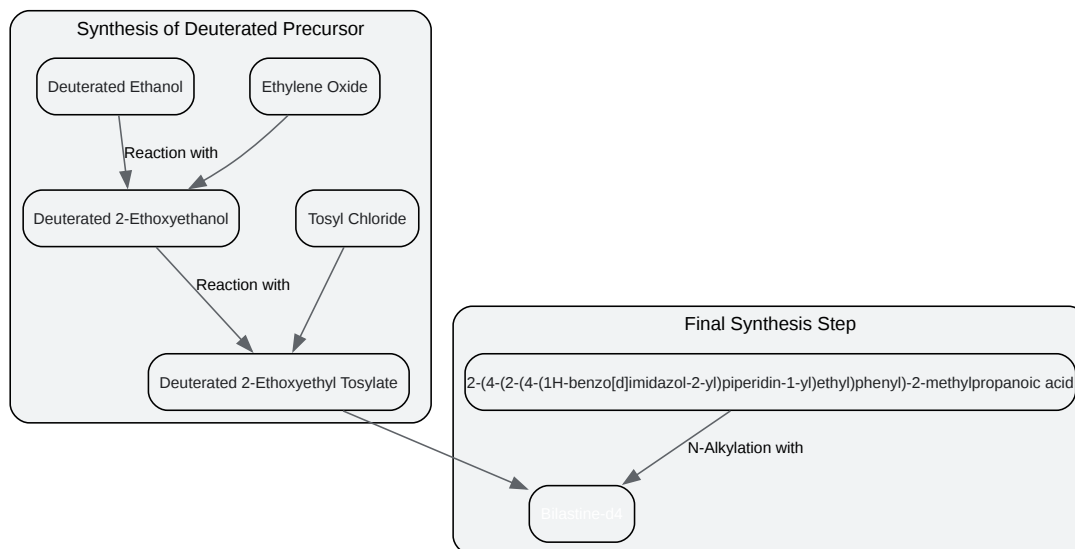
Synthesis of Bilastine-d4

While a detailed, step-by-step synthesis protocol for **Bilastine-d4** is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of Bilastine and general techniques for deuterium labeling. The key step involves the introduction of the deuterated ethoxyethyl moiety.

A likely precursor for this synthesis is deuterated 2-ethoxyethanol (2-ethoxyethanol-d4). This can be synthesized from deuterated starting materials, for example, through the reaction of ethylene oxide with deuterated ethanol (ethanol-d5 or ethanol-d6) or by reduction of a deuterated ester.^{[9][10][11]}

The deuterated 2-ethoxyethanol can then be converted to a suitable leaving group, such as a tosylate (2-ethoxyethyl-d4 tosylate). This deuterated alkylating agent is then reacted with a Bilastine precursor, specifically the benzimidazole intermediate, 2-(4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid, to introduce the deuterated side chain.^{[12][13][14]}

Proposed Synthetic Pathway for Bilastine-d4



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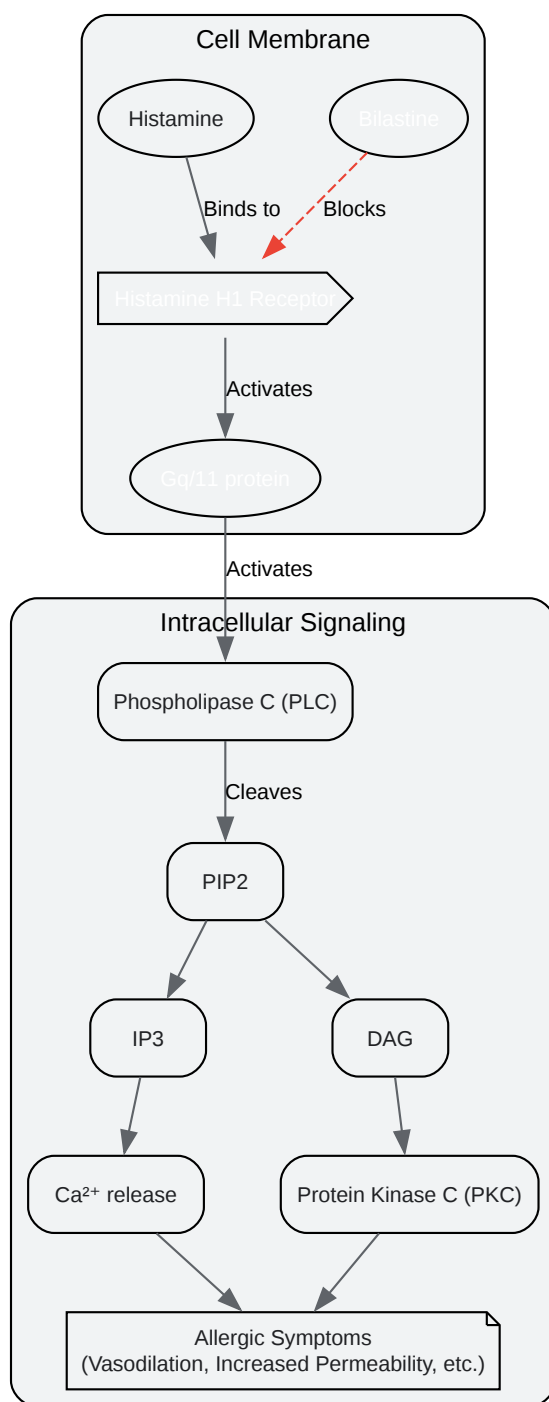
A proposed synthetic pathway for **Bilastine-d4**.

Mechanism of Action of Bilastine

Bilastine is a selective antagonist of the histamine H1 receptor.[1] During an allergic response, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction. Bilastine competitively and

reversibly binds to the H1 receptor, preventing histamine from binding and thereby inhibiting the downstream signaling cascade that leads to allergic symptoms.[15]

Histamine H1 Receptor Signaling Pathway and Inhibition by Bilastine



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Mechanism of action of Bilastine as a histamine H1 receptor antagonist.

Experimental Protocols: Bioanalytical Method for Bilastine Quantification

The use of **Bilastine-d4** as an internal standard is crucial for the accurate quantification of Bilastine in biological matrices. Below is a typical experimental protocol for a high-throughput bioanalytical method using LC-MS/MS.[2]

Materials and Reagents

- Bilastine reference standard
- **Bilastine-d4** internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ultrapure water
- Human plasma (K2-EDTA)

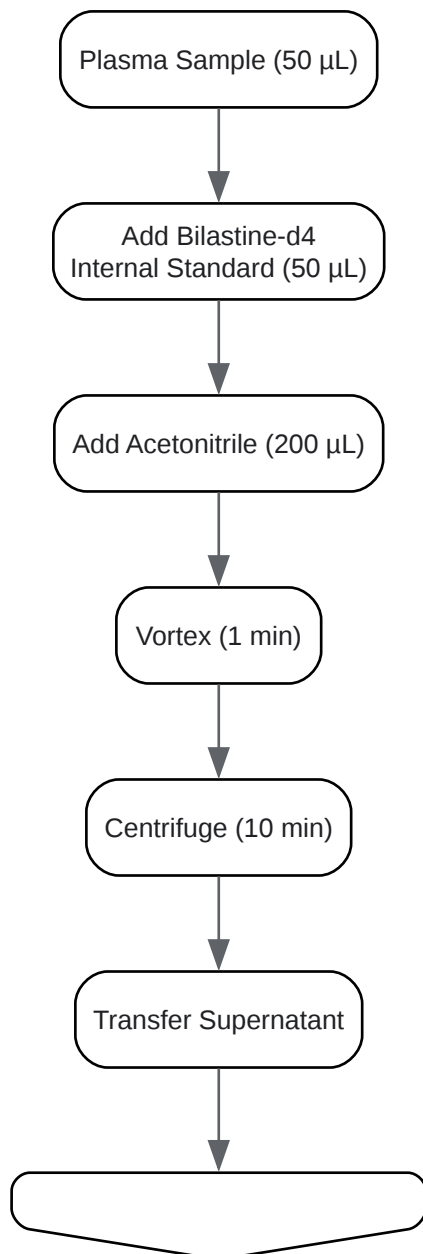
Instrumentation

- Liquid Chromatography: UPLC or HPLC system (e.g., Waters ACQUITY UPLC, Shimadzu)
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000/5000)
- Analytical Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

Sample Preparation (Protein Precipitation)

- Pipette 50 μ L of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 50 μ L of the **Bilastine-d4** internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
- Add 200 μ L of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Bioanalytical Workflow for Bilastine Quantification



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A typical bioanalytical workflow for Bilastine quantification.

LC-MS/MS Method Parameters

The following table outlines typical parameters for an LC-MS/MS method for the analysis of Bilastine using **Bilastine-d4** as an internal standard.

Parameter	Setting	Reference(s)
LC System	UPLC/HPLC	[2]
Column	C18 reverse-phase	[2][16]
Mobile Phase A	0.1% Formic acid in water	[2]
Mobile Phase B	Acetonitrile	[2]
Flow Rate	0.4 - 0.5 mL/min	[2][16]
Column Temperature	35 - 40 °C	[2][16]
Injection Volume	5 - 10 µL	[2][16]
MS System	Triple Quadrupole	[2][16]
Ionization Mode	Electrospray Ionization (ESI), Positive	[2]
MRM Transition (Bilastine)	m/z 464 -> 272	[2]
MRM Transition (Bilastine-d4)	m/z 468 -> 276 (or 470 -> 278 for d6)	[2]

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below, with typical acceptance criteria.

Validation Parameter	Typical Acceptance Criteria	Reference(s)
Linearity (r^2)	≥ 0.99	[16][17]
Accuracy (% Bias)	Within $\pm 15\%$ of nominal concentration ($\pm 20\%$ for LLOQ)	[16][17]
Precision (% CV)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)	[16][17]
Recovery	Consistent, precise, and reproducible	[16]
Matrix Effect	Investigated to ensure no significant impact on quantification	[2]
Stability	Analyte stable under various storage and processing conditions	[17]

Conclusion

Bilastine-d4 is an essential analytical tool for the development and clinical assessment of Bilastine. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for robust bioanalytical data. This guide has provided a comprehensive overview of the chemical and physical properties of **Bilastine-d4**, a plausible synthetic route, and detailed experimental protocols for its application in a validated bioanalytical workflow. The information presented herein serves as a valuable technical resource for scientists and researchers in the pharmaceutical industry.

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